molecular formula C19H23N3O2 B5812354 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine

1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B5812354
M. Wt: 325.4 g/mol
InChI Key: OCWABPSVVVDUEQ-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-methylbenzyl group and a 3-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with piperazine, 2-methylbenzyl chloride, and 3-nitrobenzyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Procedure: Piperazine is first reacted with 2-methylbenzyl chloride to form 1-(2-methylbenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzyl chloride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl chloride can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products:

    Reduction of Nitro Group: 1-(2-methylbenzyl)-4-(3-aminobenzyl)piperazine.

    Substitution Reactions: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-(3-nitrobenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    1-Benzyl-4-(3-nitrobenzyl)piperazine: Lacks the methyl group on the benzyl ring.

    1-(2-Methylbenzyl)-4-benzylpiperazine: Lacks the nitro group on the benzyl ring.

Uniqueness: 1-(2-Methylbenzyl)-4-(3-nitrobenzyl)piperazine is unique due to the presence of both the 2-methylbenzyl and 3-nitrobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-5-2-3-7-18(16)15-21-11-9-20(10-12-21)14-17-6-4-8-19(13-17)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWABPSVVVDUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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